molecular formula C22H24N2O3 B11230375 2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11230375
M. Wt: 364.4 g/mol
InChI Key: PXZPNKXRCBYFNL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic small molecule characterized by a carbazole scaffold tethered to a 3,4-dimethoxyphenyl group via an acetamide linker.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C22H24N2O3/c1-26-19-11-10-14(12-20(19)27-2)13-21(25)23-18-9-5-7-16-15-6-3-4-8-17(15)24-22(16)18/h3-4,6,8,10-12,18,24H,5,7,9,13H2,1-2H3,(H,23,25)

InChI Key

PXZPNKXRCBYFNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCCC3=C2NC4=CC=CC=C34)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrahydrocarbazole Core: This can be achieved through cyclization reactions starting from appropriate precursors.

    Attachment of the Dimethoxyphenyl Group: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of the Tetrahydrocarbazole Core
    The tetrahydrocarbazole moiety is commonly synthesized via the Pictet-Spengler reaction , where indole derivatives react with aldehydes in acidic conditions. This step generates the bicyclic framework required for subsequent functionalization.

  • Acetamide Coupling
    The tetrahydrocarbazole intermediate undergoes amide formation with 3,4-dimethoxyphenylacetyl chloride. This step employs bases like triethylamine to facilitate nucleophilic substitution under reflux conditions.

  • Purification
    Final purification involves recrystallization or chromatographic techniques (e.g., column chromatography) to isolate high-purity material.

Reaction Step Reagents/Conditions Key Product
Tetrahydrocarbazole formationIndole, aldehyde, acid catalystBicyclic carbazole intermediate
Acetamide coupling3,4-dimethoxyphenylacetyl chloride, TEA, DMFAmide-linked carbazole derivative
PurificationEthanol, hexane, silica gelPure target compound

Chemical Reactions and Transformations

The compound exhibits reactivity at multiple sites, including the carbazole ring, acetamide group, and methoxy substituents.

Hydrolysis

  • Condition : Acidic or basic aqueous solutions.

  • Outcome : Cleavage of the amide bond to yield a carboxylic acid derivative.

  • Example : Reaction with HCl in ethanol generates a carboxylic acid intermediate.

Oxidation

  • Reagents : Potassium permanganate, hydrogen peroxide.

  • Outcome : Conversion of methoxy groups to hydroxyl groups or oxidation of aromatic rings.

  • Application : Used to modify solubility or introduce reactive hydroxyl groups for further derivatization.

Nucleophilic Substitution

  • Reagents : Electrophiles (e.g., alkyl halides, nitro groups).

  • Outcome : Substitution at the carbazole ring or acetamide nitrogen.

  • Mechanism : The aromatic ring’s electron-rich nature facilitates electrophilic attack.

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄).

  • Outcome : Reduction of carbonyl groups to alcohols or amines.

Reaction Type Reagents Product
HydrolysisHCl (aqueous)Carboxylic acid derivative
OxidationKMnO₄, H₂O₂Hydroxylated or ring-oxidized forms
Nucleophilic SubstitutionAlkyl halidesSubstituted carbazole derivatives

Analytical Characterization

The compound’s structural integrity is confirmed using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • Key Peaks :

    • ¹H-NMR : Peaks for methoxy groups (~3.9 ppm), aromatic protons (~6.8–7.8 ppm), and amide protons (~8.2–8.5 ppm) .

    • ¹³C-NMR : Carbonyl signal (~166–170 ppm), methoxy carbons (~55–56 ppm), and aromatic carbons (~110–150 ppm) .

Infrared (IR) Spectroscopy

  • Diagnostic Bands :

    • Amide I : ~1640–1680 cm⁻¹ (C=O stretch).

    • Amide II : ~1550 cm⁻¹ (N–H bend).

    • Methoxy C–O : ~1250 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular Weight : 364.4 g/mol (as per molecular formula C₂₂H₂₄N₂O₃ ).

  • Fragmentation Pattern : Loss of methoxy groups or cleavage of the amide bond.

Stability and Handling

  • Storage : Stable under ambient conditions but sensitive to light and moisture.

  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF).

This compound’s reactivity and synthetic versatility position it as a critical intermediate in drug discovery and materials science. Further studies are warranted to fully explore its pharmacological and industrial applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, related derivatives have shown effectiveness against various cancer cell lines. In a study evaluating similar compounds, significant growth inhibition was observed against several cancer types, including:

  • SNB-19 (86.61% inhibition)
  • OVCAR-8 (85.26% inhibition)
  • NCI-H460 (75.99% inhibition) .

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that derivatives of similar structures can exhibit significant effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .

Neuroprotective Effects

Given the presence of the carbazole moiety, which is known for neuroprotective properties, this compound may also exhibit potential in treating neurodegenerative diseases. Studies on structurally related compounds have shown promise in inhibiting enzymes like acetylcholinesterase, which plays a critical role in Alzheimer's disease pathology .

Synthesis and Characterization

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of carbazole derivatives and evaluated their anticancer activities. Among these derivatives, one compound exhibited IC50 values less than 10 µM against multiple cancer cell lines, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A systematic evaluation of antimicrobial efficacy was conducted where various derivatives were tested against clinical isolates. The results indicated that compounds similar to this compound displayed significant bactericidal effects with low toxicity to human cells .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)

  • Structural Differences :
    • Replaces the carbazole core with a triazole ring conjugated to a naphthalene group.
    • Substitutes the 3,4-dimethoxyphenyl group with a 4-chlorophenyl moiety.
  • Functional Group Analysis :
    • IR data confirm the presence of –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and –C–Cl (785 cm⁻¹), distinguishing it from the target compound’s methoxy and carbazole functionalities .
    • HRMS molecular weight: 393.1118 g/mol (vs. ~380–400 g/mol estimated for the target compound) .

A-740003: A P2X7 Receptor Antagonist

  • Structural Differences: Retains the 3,4-dimethoxyphenylacetamide backbone but replaces the carbazole with a cyanoimino-quinolinylamino group.
  • Biological Activity :
    • Demonstrates selective antagonism of the P2X7 receptor, reducing neuropathic pain in rats (EC₅₀ ~10–100 nM) .
  • Pharmacological Insights: The quinolinylamino group may enhance blood-brain barrier penetration compared to carbazole-based analogs, suggesting structural modifications critical for CNS-targeted activity .

N-(2-Acetyl-4,5-dimethoxyphenethyl) Derivatives (Compounds 3a and 3b)

  • Structural Differences :
    • Feature a dimethoxyphenethyl chain instead of carbazole.
    • Compound 3b includes a benzamide group, contrasting with the target’s acetamide linker.
  • Spectroscopic Data :
    • ¹H-NMR of 3b reveals aromatic protons at δ 7.34–7.47 ppm (benzamide) and methoxy signals at δ 3.88–3.90 ppm, similar to the target compound’s dimethoxy signals .
    • Elemental analysis (C: 69.87%, H: 6.58%) aligns with calculated values, confirming purity .

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxocyclopenta[c]chromen-7-yl)oxy]acetamide

  • Structural Differences :
    • Shares the carbazole core but introduces a 6-methoxy group and replaces the 3,4-dimethoxyphenyl with a cyclopenta[c]chromen-4-one system.
  • Functional Implications: The chromen-4-one moiety may confer antioxidant or anti-inflammatory activity, as seen in flavonoid analogs . Methoxy substitution at carbazole’s 6-position could alter metabolic stability compared to the target compound’s unsubstituted carbazole.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound Carbazole 3,4-Dimethoxyphenyl, acetamide ~380–400 (estimated) Not reported
Compound 6m Triazole-naphthalene 4-Chlorophenyl, acetamide 393.11 Kinase/protease inhibition (inferred)
A-740003 Quinolinylamino 3,4-Dimethoxyphenyl, cyanoimino ~450 (estimated) P2X7 antagonist (EC₅₀ ~10–100 nM)
Compound 3b Dimethoxyphenethyl Benzamide, acetyl 327.39 Not reported (structural analog)
Chromen-carbazole derivative Carbazole-chromen 6-Methoxy, cyclopenta[c]chromen ~430 (estimated) Antioxidant (inferred)

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dimethoxyphenyl group and a tetrahydrocarbazole moiety. Its molecular formula is C21H26N2O3C_{21}H_{26}N_{2}O_{3}, which indicates the presence of two nitrogen atoms and three oxygen atoms in its structure. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

  • Glycogen Synthase Kinase-3 (GSK-3) : Inhibitors of GSK-3 have shown promise in treating conditions such as Alzheimer's disease and cancer. The compound may inhibit GSK-3 isoforms, affecting cellular signaling pathways related to cell survival and proliferation .
  • Neuroprotective Effects : Compounds derived from tetrahydrocarbazole have been studied for their neuroprotective properties. They may exert antioxidant effects and modulate neuroinflammatory responses .

Anticancer Activity

A study evaluated the anticancer potential of various carbazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa15.0
Compound BMCF712.5
Compound CA54910.0

The IC50 values suggest that the compound could be effective in inhibiting cancer cell growth .

Neuroprotective Activity

In another study focusing on neuroprotection, derivatives of tetrahydrocarbazole were shown to reduce oxidative stress in neuronal cells. The protective effect was quantified using assays measuring cell viability and apoptosis rates:

TreatmentViability (%)Apoptosis (%)
Control1005
Compound X8510
Compound Y908

These findings suggest that the compound could potentially mitigate neuronal damage associated with oxidative stress .

Case Study 1: Alzheimer’s Disease Model

A recent study investigated the effects of a similar compound on cognitive function in a mouse model of Alzheimer's disease. The results showed that treatment with the compound led to improved memory performance in behavioral tests and reduced amyloid plaque formation in the brain .

Case Study 2: Cancer Treatment

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells through activation of caspase pathways. This mechanism suggests a potential role for the compound in cancer therapy .

Q & A

Basic: What are the common synthetic routes for synthesizing 2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide?

Methodological Answer:
A typical synthesis involves coupling 3,4-dimethoxyphenylacetic acid with the carbazole-derived amine using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane (DCM) or similar solvents. Triethylamine is often added to deprotonate the amine and facilitate amide bond formation. For example:

Dissolve 3,4-dimethoxyphenylacetic acid (1 mmol) and the carbazole amine (1 mmol) in DCM.

Add EDC·HCl (1.2 eq) and triethylamine (2 eq) at 0–5°C.

Stir for 3–6 hours, then extract with aqueous HCl or NaHCO₃ to remove unreacted reagents.

Purify via column chromatography or recrystallization (e.g., from DCM/hexane) .

Table 1: Key Synthesis Parameters from Analogous Compounds

ParameterExample ValuesSource
Coupling ReagentEDC·HCl (1.5 eq)
SolventDichloromethane
Reaction Temperature0–5°C (initial), then room temp
Purification MethodColumn chromatography or recrystallization

Advanced: How do structural variations in the carbazole and dimethoxyphenyl moieties influence bioactivity?

Methodological Answer:
Modifications to the carbazole core (e.g., substituents on nitrogen or aromatic rings) and the dimethoxyphenyl group (e.g., methoxy positioning) can alter receptor binding and pharmacokinetics. For instance:

  • Carbazole Modifications : Bulky substituents on the carbazole nitrogen may hinder interactions with hydrophobic pockets in target proteins (e.g., P2X7 receptors) .
  • Dimethoxyphenyl Adjustments : Replacing methoxy groups with electron-withdrawing substituents (e.g., Cl) reduces LogP and affects membrane permeability . Computational tools like molecular docking (AutoDock Vina) can predict binding affinities by analyzing steric and electronic complementarity .

Key Data:

  • LogP (dimethoxyphenyl analog): 3.46
  • PSA (dimethoxyphenyl analog): 69.51 Ų

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms amide bond formation and methoxy group presence. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks. For analogs, dimers linked via N–H⋯O hydrogen bonds (R₂²(10) motifs) are common, with dihedral angles ranging 44–77° between aromatic planes .

Example from :

  • Dihedral angles: 54.8° (molecule A), 76.2° (B), 77.5° (C) between dichlorophenyl and pyrazole rings .

Advanced: How can computational modeling predict physicochemical properties and target interactions?

Methodological Answer:

  • LogP/PSA Prediction : Tools like Molinspiration or ACD/Labs calculate LogP (3.46 for dimethoxyphenyl analog) and PSA (69.51 Ų) to assess solubility and permeability .
  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., P2X7 receptors). For the analog A-740003, the dimethoxyphenyl group forms π-π interactions with Phe288, while the carbazole moiety occupies a hydrophobic pocket .

Table 2: Computational vs. Experimental Properties

PropertyPredicted (Software)ExperimentalSource
LogP3.503.46
PSA (Ų)68.069.51

Advanced: How do researchers resolve contradictions in bioactivity data across analogs?

Methodological Answer:
Contradictions often arise from assay conditions or structural nuances. Strategies include:

Dose-Response Curves : Test compounds at multiple concentrations to confirm potency trends (e.g., A-740003 shows neuropathic pain reduction at 10–30 mg/kg) .

Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., esterase-sensitive groups).

Crystallographic Overlays : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonds with Lys64 in P2X7) .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

  • Receptor Binding : Radioligand displacement assays (e.g., P2X7 receptor with ³H-A-740003) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM for 48 hours.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination .

Example Protocol:

Incubate compound with target enzyme/cells for 24–48 hours.

Quantify viability (MTT) or enzyme activity (fluorogenic substrate).

Normalize data to controls and calculate IC₅₀ using GraphPad Prism .

Advanced: How to optimize pharmacokinetic properties while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace methoxy groups with trifluoromethoxy to enhance metabolic stability .
  • Prodrug Strategies : Introduce ester groups to improve oral bioavailability, later cleaved in vivo.
  • PK/PD Modeling : Use tools like GastroPlus to simulate absorption and correlate plasma levels with efficacy .

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